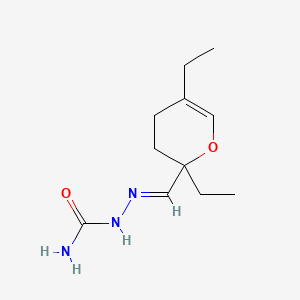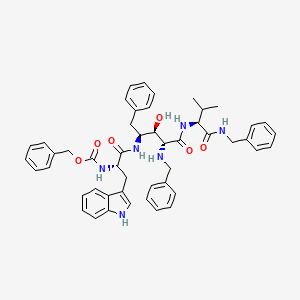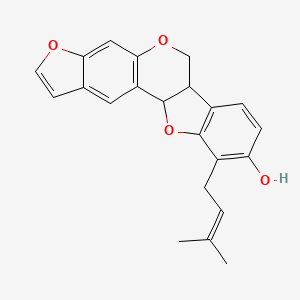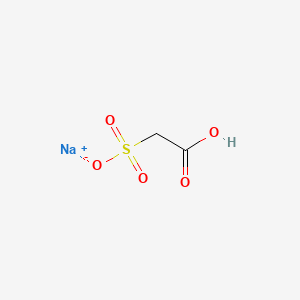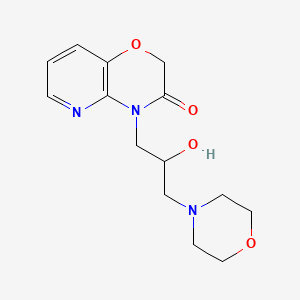
17-O-Demethylgeldanamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-O-Demethylgeldanamycin is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. It is known for its potent anticancer properties, primarily due to its ability to inhibit heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of many proteins required for tumor growth . The molecular formula of this compound is C28H38N2O9, and it has a molecular weight of 546.6093 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17-O-Demethylgeldanamycin is typically produced through fermentation processes involving the actinomycete Streptomyces hygroscopicus . The fermentation broth is extracted, and the compound is isolated using chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces hygroscopicus strains, followed by extraction and purification processes. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 17-O-Demethylgeldanamycin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reductive metabolism of this compound can produce hydroquinone under both aerobic and anaerobic conditions.
Substitution: Substitution reactions can occur at the 17-position, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include hydroquinone derivatives and various substituted analogs .
Scientific Research Applications
17-O-Demethylgeldanamycin has a wide range of applications in scientific research:
Mechanism of Action
17-O-Demethylgeldanamycin exerts its effects by binding to the ATP-binding domain of Hsp90, thereby inhibiting its chaperone activity . This leads to the degradation of client proteins that are essential for tumor growth and survival. The inhibition of Hsp90 disrupts multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis .
Comparison with Similar Compounds
Geldanamycin: The parent compound of 17-O-Demethylgeldanamycin, known for its potent Hsp90 inhibitory activity.
17-Allylamino-17-Demethoxygeldanamycin (17-AAG): A derivative with improved solubility and reduced toxicity compared to geldanamycin.
4,5-Dihydro-17-O-Demethylgeldanamycin: Another derivative with similar biological activity.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its binding affinity to Hsp90 and its potential as a precursor for the synthesis of various analogs .
Properties
CAS No. |
52762-28-4 |
|---|---|
Molecular Formula |
C28H38N2O9 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,22-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,19,20-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22)-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C28H38N2O9/c1-14-10-18-24(33)19(13-20(31)25(18)34)30-27(35)15(2)8-7-9-21(37-5)26(39-28(29)36)17(4)12-16(3)23(32)22(11-14)38-6/h7-9,12-14,16,21-23,26,32-33H,10-11H2,1-6H3,(H2,29,36)(H,30,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,23-,26+/m1/s1 |
InChI Key |
AFFSZNHAULCEKY-LVBRMASUSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=O)C(=C2O)C1)/C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=O)C(=C2O)C1)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


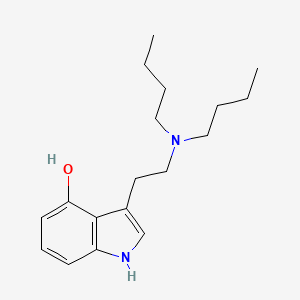
![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
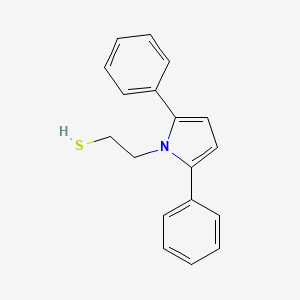
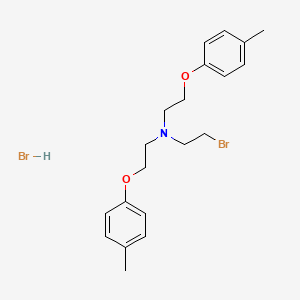
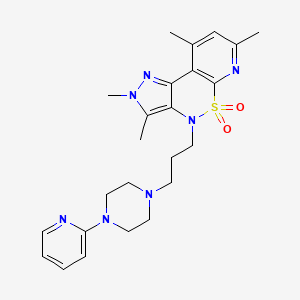


![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
